methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a thiophene ring through a carbonyl and amino group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of 2-methyl-3-(trifluoromethyl)aniline, which is then reacted with thiophene-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like chloroform, DMSO, or methanol, and may require catalysts or reagents such as ethylene glycol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques like HPLC and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiophene ring, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiophene derivatives .
Scientific Research Applications
Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions
Biology: This compound is studied for its potential biological activities, including its role as a biochemical reagent and its interactions with biological molecules
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways related to diseases like Alzheimer’s and epilepsy
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The trifluoromethyl group and the thiophene ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound
Thiophene-2-carboxylic acid: Another precursor used in the synthesis
Flunixin: An analgesic compound synthesized using similar intermediates
Uniqueness
Methyl 3-({[2-(trifluoromethyl)anilino]carbonyl}amino)-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the thiophene ring contributes to its aromaticity and reactivity .
Properties
IUPAC Name |
methyl 3-[[2-(trifluoromethyl)phenyl]carbamoylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c1-22-12(20)11-10(6-7-23-11)19-13(21)18-9-5-3-2-4-8(9)14(15,16)17/h2-7H,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREFEOMCEVXQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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